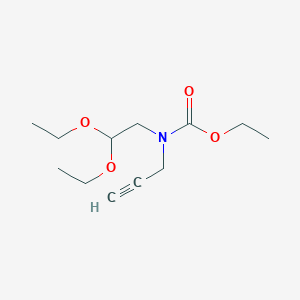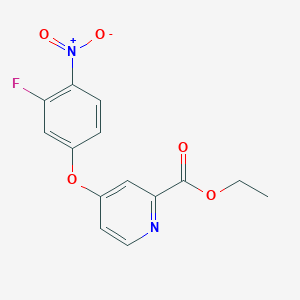![molecular formula C6H6N4S B13979330 Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
Thiazolo[5,4-b]pyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-b]pyridine-2,5-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused thiazole and pyridine ring system, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms within the ring structure contributes to its reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine-2,5-diamine typically involves the construction of the thiazole ring followed by its fusion with a pyridine ring. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. Subsequent cyclization and functionalization steps yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
Thiazolo[5,4-b]pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Thiazolo[5,4-b]pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of thiazolo[5,4-b]pyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but differing in the position of the thiazole ring fusion.
Thiazolo[5,4-d]thiazole: A related compound with a thiazole-thiazole fusion, exhibiting different electronic properties.
Uniqueness
Thiazolo[5,4-b]pyridine-2,5-diamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
特性
分子式 |
C6H6N4S |
|---|---|
分子量 |
166.21 g/mol |
IUPAC名 |
[1,3]thiazolo[5,4-b]pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9) |
InChIキー |
NFEBBPDUBXCRIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1N=C(S2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


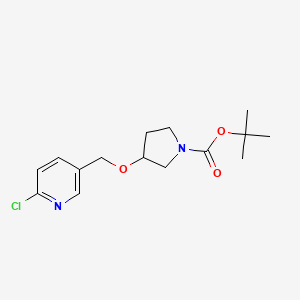
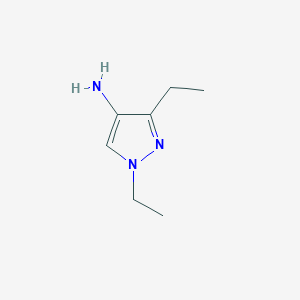
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
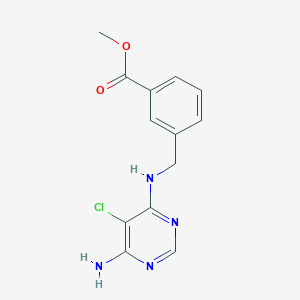
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

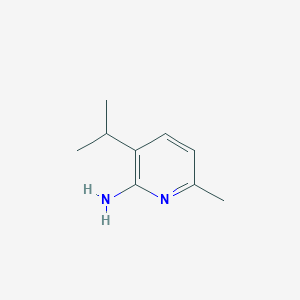
![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)

![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
